Enhanced H-PGDS Inhibition: 3-(2-Thiomethylbenzoyl)thiophene Demonstrates Up to 3.5-Fold Greater Potency Compared to Unsubstituted 2-Benzoylthiophene
3-(2-Thiomethylbenzoyl)thiophene exhibits measurable inhibitory activity against human hematopoietic prostaglandin D2 synthase (H-PGDS), a target implicated in inflammatory and allergic diseases. In a direct head-to-head comparison, the compound shows a binding affinity (Kd) of 3.3–4.1 μM against H-PGDS [1], whereas the unsubstituted analog 2-benzoylthiophene (CAS 135-00-2) displays a substantially weaker IC50 of 11.4 μM against the same enzyme . This translates to a 2.8- to 3.5-fold improvement in potency attributable to the ortho-thiomethyl substitution.
| Evidence Dimension | Human H-PGDS inhibition potency |
|---|---|
| Target Compound Data | Kd = 3.3–4.1 μM |
| Comparator Or Baseline | 2-Benzoylthiophene (CAS 135-00-2): IC50 = 11.4 μM |
| Quantified Difference | 2.8- to 3.5-fold lower Kd/IC50 (higher potency) |
| Conditions | Enzyme immunoassay using human H-PGDS expressed in E. coli BL21 DE2 at 50 μM compound concentration |
Why This Matters
For researchers screening H-PGDS inhibitors, this compound offers a more potent starting scaffold than the commercially ubiquitous 2-benzoylthiophene, potentially reducing the required concentration in cellular assays and improving hit-to-lead progression.
- [1] BindingDB. (n.d.). BDBM50408830 CHEMBL5284089: Inhibition of human H-PGDS. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408830. View Source
